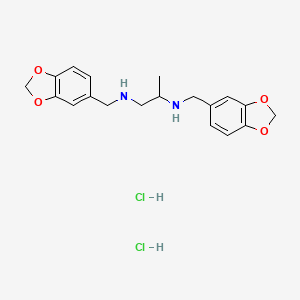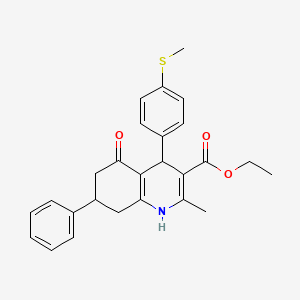
dimethyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C27H26FNO6 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.17441571 g/mol and the complexity rating of the compound is 919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
- The study by Iwanami (1971) discusses the reactions of dimethyl acetylenedicarboxylate with various amines, leading to products with methoxycarbonylmethylene as a common structural element. This research is pivotal for understanding reaction mechanisms involving similar ester compounds and their potential applications in synthesizing complex organic molecules (Iwanami, 1971).
Drug Development and Imaging
- Research by Cui et al. (2012) developed two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET scans. This demonstrates the utility of fluorine-containing compounds in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Analytical Chemistry Applications
- Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water, showcasing the importance of compounds with similar functional groups in environmental monitoring and analysis (Zimmerman et al., 2002).
Medicinal Chemistry
- Bülbül et al. (2009) synthesized and investigated the calcium antagonistic activities of alkyl ester derivatives of hexahydroquinoline, highlighting the role of fluoro-containing compounds in developing potential therapeutic agents for cardiovascular diseases (Bülbül et al., 2009).
Neuroscience Research
- Piccoli et al. (2012) evaluated the role of orexin-1 receptor mechanisms in compulsive food consumption using specific antagonists, demonstrating the significance of studying complex organic compounds in understanding neurological pathways and potential treatments for eating disorders (Piccoli et al., 2012).
Propiedades
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO6/c1-14-21(26(31)34-3)22(17-7-5-6-8-19(17)28)24-20(29-14)13-18(23(25(24)30)27(32)35-4)15-9-11-16(33-2)12-10-15/h5-12,18,22-23,29H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFYOKXKGPWTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4052334.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B4052342.png)
![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
![5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol](/img/structure/B4052370.png)
![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)


![N-[4-(3-CHLOROBENZAMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4052406.png)
![N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4052414.png)

![2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B4052426.png)
